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molecular formula C6H4ClNO3 B2974448 N,N-maleoyl-glycyl chloride CAS No. 17686-36-1

N,N-maleoyl-glycyl chloride

Cat. No. B2974448
M. Wt: 173.55
InChI Key: CCBYJMUYIDMBHE-UHFFFAOYSA-N
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Patent
US05434272

Procedure details

A suspension of 2,5-dihydro-2,5-dioxopyrrol-1-ylacetic acid (821 mg) in thionyl chloride (15.9 ml) was heated under reflux for 0.5 hours and the excess thionyl chloride was removed under vacuum. The residue was evaporated twice with dry toluene to afford 2,5-dihydro-2,5-dioxopyrrol-1-ylacetyl chloride [(5) where m=1] as a colourless, readily hydrolysed liquid. (The compound has been prepared previously by a less convenient route5). The crude acid chloride was dissolved in dry ether (25 ml) and added dropwise to an ice-cold solution of the hydrazinecarboxylate [(4) where n=1, 1.30 g] and triethylamine (588 mg) in dry ether (25 ml). The mixture was stirred in an ice bath for 1 hour then diluted with ethyl acetate and washed with water, dilute HCl, saturated NaHCO3 and brine, dried and evaporated. The residue was crystallised from ethyl acetate--petroleum ether to give the compound (6) as colourless plates (1.67 g; 82%) m.p. 157°-9° C. (Found: C, 53.1; H, 6.7; N, 10.8. C17H25N3O7 requires C, 53.25; H, 6.6; N, 11.0%).
Quantity
821 mg
Type
reactant
Reaction Step One
Quantity
15.9 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:6]=[CH:5][C:4](=[O:7])[N:3]1[CH2:8][C:9]([OH:11])=O.S(Cl)([Cl:14])=O>>[O:1]=[C:2]1[CH:6]=[CH:5][C:4](=[O:7])[N:3]1[CH2:8][C:9]([Cl:14])=[O:11]

Inputs

Step One
Name
Quantity
821 mg
Type
reactant
Smiles
O=C1N(C(C=C1)=O)CC(=O)O
Name
Quantity
15.9 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the excess thionyl chloride was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was evaporated twice with dry toluene

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C(C=C1)=O)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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